7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1159811-34-3
VCID: VC3284105
InChI: InChI=1S/C6H5ClN4/c1-4-9-6-2-5(7)8-3-11(6)10-4/h2-3H,1H3
SMILES: CC1=NN2C=NC(=CC2=N1)Cl
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

CAS No.: 1159811-34-3

Cat. No.: VC3284105

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine - 1159811-34-3

Specification

CAS No. 1159811-34-3
Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
IUPAC Name 7-chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
Standard InChI InChI=1S/C6H5ClN4/c1-4-9-6-2-5(7)8-3-11(6)10-4/h2-3H,1H3
Standard InChI Key HOOYREHEOWQCTD-UHFFFAOYSA-N
SMILES CC1=NN2C=NC(=CC2=N1)Cl
Canonical SMILES CC1=NN2C=NC(=CC2=N1)Cl

Introduction

Structural Characteristics and Nomenclature

Basic Structure and Classification

7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine belongs to the triazolopyrimidine family, which features a fused heterocyclic system consisting of a five-membered 1,2,4-triazole ring and a six-membered pyrimidine ring. The nomenclature "[1,5-c]" specifies the mode of ring fusion, indicating that the nitrogen at position 1 and the carbon at position 5 of the triazole ring are shared with the pyrimidine structure, creating a distinctive geometric arrangement compared to other isomeric forms such as the [1,5-a] series.

Substitution Pattern

The compound features two key substitutions:

  • A chlorine atom at position 7 of the ring system

  • A methyl group at position 2

This substitution pattern differentiates it from related compounds such as 7-chloro-5-methyl- triazolo[1,5-a]pyrimidine, which has a different fusion pattern and methyl group position.

Structural Comparison with Related Compounds

The structural differences between the subject compound and related triazolopyrimidines are summarized in the following table:

CompoundFusion PatternSubstitution PatternMolecular Formula
7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine[1,5-c]7-Cl, 2-CH₃C₇H₇ClN₄
7-Chloro-5-methyl- triazolo[1,5-a]pyrimidine[1,5-a]7-Cl, 5-CH₃C₆H₅ClN₄
7-Chloro- triazolo[1,5-a]pyrimidine[1,5-a]7-ClC₅H₃ClN₄

The [1,5-c] fusion pattern creates a different electronic distribution and three-dimensional structure compared to the more commonly studied [1,5-a] derivatives, potentially affecting its chemical reactivity and biological interactions.

Physicochemical Properties

Basic Physical Properties

Based on structural analysis and comparison with related compounds, the following properties can be estimated for 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~182.61 g/molCalculated from molecular formula (C₇H₇ClN₄)
AppearanceCrystalline solidCommon physical state for similar heterocycles
SolubilityModerately soluble in organic solvents; limited water solubilityBased on lipophilicity of related compounds

The molecular weight differs from the related compound 7-chloro-5-methyl- triazolo[1,5-a]pyrimidine (168.58 g/mol) due to the different molecular formula.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of triazolopyrimidine derivatives typically follows several established routes, which could be adapted for the specific preparation of 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine:

Cyclocondensation Approach

Based on synthetic methods for related compounds, a potential synthetic route might involve:

  • Cyclocondensation of an appropriately substituted 5-amino-1,2,4-triazole derivative with a suitable β-dicarbonyl compound

  • Chlorination at the 7-position using phosphorus oxychloride (POCl₃) or similar chlorinating agents

This approach parallels the synthesis of related compounds where ethyl 5-amino-1,2,4-triazole-3-carboxylate is reacted with 1-phenylbutane-1,3-dione to form triazolopyrimidine intermediates .

Purification and Characterization

Purification of the final compound would likely involve:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Characterization using NMR, MS, and elemental analysis to confirm structure and purity

Biological Activities and Applications

Antimicrobial Activity

Related triazolopyrimidine derivatives have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific substitution pattern of 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine might confer unique antimicrobial efficacy profiles.

Antiviral Applications

Some triazolopyrimidine derivatives have demonstrated antiviral activity, particularly against influenza viruses. For example, certain derivatives target the PA-PB1 interface of the influenza A virus polymerase . The specific structure of 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine might confer similar antiviral properties.

Structure-Activity Relationships

The biological activity of triazolopyrimidines is highly dependent on their substitution patterns. Key structural features influencing activity include:

Analytical Characterization Techniques

Structural Confirmation Methods

Comprehensive structural characterization of 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine would typically involve multiple complementary techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Essential for confirming the presence and position of the methyl group and aromatic protons

  • ¹³C-NMR: Valuable for confirming the carbon skeleton and substitution pattern

  • 2D NMR techniques: COSY, HSQC, and HMBC would help establish connectivity and confirm the ring fusion pattern

Mass Spectrometry

Mass spectrometry would provide:

  • Molecular weight confirmation

  • Fragmentation pattern consistent with the proposed structure

  • High-resolution data to confirm molecular formula

X-ray Crystallography

X-ray analysis would provide definitive confirmation of:

  • The exact ring fusion pattern ([1,5-c])

  • Bond lengths and angles

  • Crystal packing arrangements and intermolecular interactions

Based on related structures, the triazolopyrimidine core would likely exhibit planarity with deviations dependent on substitution patterns .

Current Research and Future Directions

Research Applications

The triazolopyrimidine scaffold continues to be of significant interest in medicinal chemistry research. Some current applications that might extend to 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine include:

  • Scaffold for Drug Discovery: As a core structure for developing libraries of compounds with potential therapeutic applications

  • Chemical Probes: As molecular tools to investigate biological systems and pathways

  • Building Blocks: For the synthesis of more complex molecules with enhanced biological activities

Structure Modification Strategies

Strategic modifications of the basic structure could yield derivatives with enhanced activities:

  • Substitution at Various Positions: Introduction of different functional groups at positions other than 2 and 7

  • Bioisosteric Replacements: Substitution of the chlorine atom with other halogens or bioisosteric groups

  • Hybridization: Fusion with other pharmacophores to create hybrid molecules with multitarget activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator